6-Methyl-8-beta-(isoxazol-3-yl)ergoline
Description
6-Methyl-8-beta-(isoxazol-3-yl)ergoline is an ergoline derivative characterized by a fused tetracyclic ergoline scaffold and a substituted isoxazole ring at the 8-beta position. Its molecular formula is C₁₈H₁₉N₃O, with a molecular weight of 293.37 g/mol . The compound’s structure includes a methyl group at the 6-position and a heterocyclic isoxazole moiety, which confers unique physicochemical and biological properties.
Properties
CAS No. |
116979-31-8 |
|---|---|
Molecular Formula |
C18H19N3O |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
3-[(6aR,9R)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]-1,2-oxazole |
InChI |
InChI=1S/C18H19N3O/c1-21-10-12(15-5-6-22-20-15)7-14-13-3-2-4-16-18(13)11(9-19-16)8-17(14)21/h2-6,9,12,14,17,19H,7-8,10H2,1H3/t12-,14?,17-/m1/s1 |
InChI Key |
QUGQNUBWNFKOCK-ZYFOBHMOSA-N |
Isomeric SMILES |
CN1C[C@@H](CC2[C@H]1CC3=CNC4=CC=CC2=C34)C5=NOC=C5 |
Canonical SMILES |
CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)C5=NOC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-8-beta-(isoxazol-3-yl)ergoline typically involves the construction of the isoxazole ring followed by its attachment to the ergoline scaffold. One common method for synthesizing isoxazoles is the (3 + 2) cycloaddition reaction of nitrile oxides with alkynes . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .
Industrial Production Methods
Industrial production of 6-Methyl-8-beta-(isoxazol-3-yl)ergoline would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of greener synthetic methods to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-8-beta-(isoxazol-3-yl)ergoline can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The compound can participate in substitution reactions where functional groups on the isoxazole ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the isoxazole ring can lead to the formation of isoxazole N-oxides, while reduction can yield isoxazoline derivatives .
Scientific Research Applications
6-Methyl-8-beta-(isoxazol-3-yl)ergoline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 6-Methyl-8-beta-(isoxazol-3-yl)ergoline involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, such as inhibition of microbial growth or modulation of neurotransmitter release .
Comparison with Similar Compounds
Key Structural Features :
- Ergoline core : Shared with classical ergot alkaloids like LSD and ergocryptine.
- Isoxazole substituent : Introduces polarity and reactivity distinct from other ergoline derivatives.
- Stereochemistry : The beta-configuration of the isoxazole group influences its 3D conformation and target binding .
Comparison with Similar Compounds
Key Observations :
- Synthetic Routes : Unlike LSD and ergocryptine derivatives, 6-Methyl-8-beta-(isoxazol-3-yl)ergoline relies on isoxazole ring construction via cycloaddition, offering modular functionalization .
Pharmacological and Functional Comparisons
Key Findings :
- Selectivity : The isoxazole ring may reduce off-target effects compared to brominated ergolines (e.g., 2-bromo-α-ergocryptine), which exhibit broader dopaminergic activity .
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